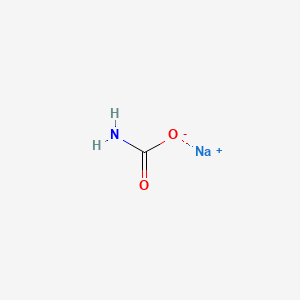![molecular formula C8F17SO2N(CH3)CH2COOH<br>C11H6F17NO4S B1262272 Glycine, N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-N-methyl- CAS No. 2355-31-9](/img/structure/B1262272.png)
Glycine, N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-N-methyl-
Overview
Description
2-(N-Methylperfluorooctanesulfonamido)acetic Acid is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and environmental persistence . This compound is characterized by a long carbon-fluorine chain, which imparts high stability and resistance to degradation . It has been found in various environmental settings, including watersheds .
Mechanism of Action
Target of Action
This is a common challenge in the field of perfluoroalkyl substance (PFAS) research, as these compounds have a wide range of potential interactions within biological systems .
Biochemical Pathways
PFAS, including NMeFOSAA, are known to be environmentally persistent and bioaccumulative, suggesting they may interact with multiple biochemical pathways over time .
Pharmacokinetics
It is known that pfas are generally resistant to metabolic breakdown and can accumulate in the body over time .
Result of Action
Given the environmental persistence and bioaccumulative nature of PFAS, it is likely that the effects of NMeFOSAA could be widespread and long-lasting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of NMeFOSAA . For example, the presence of particulate matter in environmental samples can affect the measurement and analysis of PFAS . Additionally, the disposal and breakdown of PFAS in the environment is a complex process that can be influenced by various environmental factors .
Preparation Methods
The synthesis of 2-(N-Methylperfluorooctanesulfonamido)acetic Acid typically involves the reaction of perfluorooctanesulfonyl fluoride with N-methylglycine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(N-Methylperfluorooctanesulfonamido)acetic Acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamido group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(N-Methylperfluorooctanesulfonamido)acetic Acid has several scientific research applications:
Environmental Toxicology: It is used to study the environmental impact and toxicity of perfluoroalkyl substances.
Analytical Chemistry: This compound serves as a reference standard in the analysis of PFAS in environmental samples.
Biomedical Research: It is investigated for its potential effects on human health, particularly its role in cardiovascular diseases.
Industrial Applications: The compound is used in the production of stain-resistant textiles, firefighting foams, and other industrial products.
Comparison with Similar Compounds
2-(N-Methylperfluorooctanesulfonamido)acetic Acid is similar to other perfluoroalkyl substances, such as perfluorooctanoic acid and perfluorooctanesulfonic acid . it is unique due to its specific structural features, including the N-methyl group and the sulfonamido linkage . These features contribute to its distinct chemical properties and environmental behavior .
Similar compounds include:
Perfluorooctanoic Acid (PFOA): Known for its widespread use and environmental persistence.
Perfluorooctanesulfonic Acid (PFOS): Another widely studied PFAS with significant environmental and health impacts.
Perfluorohexanesulfonic Acid (PFHxS): A shorter-chain PFAS with similar properties.
Properties
IUPAC Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17NO4S/c1-29(2-3(30)31)34(32,33)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHIRFIMVNHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2N(CH3)CH2COOH, C11H6F17NO4S | |
| Record name | N-methylperfluorooctane sulfonamido acetic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624392 | |
| Record name | 2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2355-31-9 | |
| Record name | 2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2355-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is NMeFOSAA considered an environmental concern?
A: NMeFOSAA belongs to the perfluorochemicals (PFCs) family, a group of man-made chemicals known for their persistence in the environment and potential for bioaccumulation. [] A study investigating PFC presence in environmental matrices found NMeFOSAA in both sediments and domestic sludge, often at levels exceeding perfluorooctane sulfonate (PFOS), a well-known persistent organic pollutant. [] This widespread occurrence raises concerns about potential exposure pathways for humans and wildlife, emphasizing the need for continued monitoring and research on the long-term ecological and health impacts of NMeFOSAA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)
![2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid](/img/structure/B1262196.png)



![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)




![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)

